molecular formula C₃₇H₂₆F₆N₄O₅ B1160301 Floctafenic Acid Dimer Glycerol Ester

Floctafenic Acid Dimer Glycerol Ester

カタログ番号: B1160301
分子量: 720.62
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Floctafenic Acid Dimer Glycerol Ester (FADGE) is a synthetic ester derivative hypothesized to form through the dimerization of floctafenic acid, a metabolite of the peripheral analgesic floctafenin, linked via a glycerol backbone. Floctafenin is hydrolyzed in vivo to floctafenic acid, which exhibits distinct pharmacokinetic and protein-binding behaviors . The dimerization and esterification with glycerol may alter solubility, metabolic stability, and tissue distribution compared to its precursors. This article focuses on comparative analysis with structurally and functionally related compounds.

特性

分子式

C₃₇H₂₆F₆N₄O₅

分子量

720.62

同義語

Bis-1,3-[2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-Hydroxypropyl Ester; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Floctafenin and Floctafenic Acid

FADGE shares a metabolic relationship with floctafenin and floctafenic acid, but key differences exist:

Property Floctafenin Floctafenic Acid Inferred FADGE Properties
Structure Ester prodrug Carboxylic acid metabolite Dimerized acid + glycerol ester
Protein Binding Moderate (two binding sites) High (albumin-dominated) Likely intermediate due to dimerization
Tissue Distribution Wide (low protein binding) Restricted (high binding) Potentially broader than floctafenic acid
Metabolism Hepatic hydrolysis Further conjugation Resistance to hydrolysis due to dimer/glycerol structure
Excretion Biliary (primary) Biliary/urinary Prolonged half-life due to size and stability

Floctafenin’s rapid hydrolysis to floctafenic acid suggests FADGE may exhibit delayed metabolic conversion, enhancing its peripheral activity. The glycerol backbone could improve thermal stability, akin to glycerol carbonate derivatives .

Glycerol-Based Esters

Glycerol esters, such as glycerol carbonate (GC) and plant-derived esters, share structural motifs with FADGE:

Compound Structure Thermal Stability Functional Role
Glycerol Carbonate (GC) Cyclic carbonate + glycerol High (degradation >200°C) Solvent, polymer precursor
4,8-Dihydroxyacetophenone-8-O-ferulic acid ester Phenolic ester + glycerol-like linkage Moderate (plant-derived) Antioxidant, medicinal
FADGE (hypothetical) Dimeric acid + glycerol ester Likely high (ester stabilization) Prolonged analgesic delivery

FADGE’s glycerol linkage may enhance solubility compared to non-glycerol esters, similar to GC’s polar carbonate group . However, its dimeric structure could reduce metabolic clearance relative to monomeric esters like those in Austrocedrus chilensis resin (e.g., torulosic acid methyl ester) .

Pharmaceutical Esters and Dimers

While direct analogs are scarce, esterified dimers in pharmacology often exhibit modified bioavailability:

  • Diclofenac Epolamine : A salt with enhanced dermal penetration vs. diclofenac acid. FADGE’s dimerization may similarly improve tissue retention.
  • Linoleic Acid Dimers: Used in coatings for controlled release. FADGE’s glycerol ester could mimic this for sustained analgesic effects.

Notably, floctafenic acid’s poor blood-brain barrier penetration suggests FADGE retains peripheral activity, avoiding central nervous system side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。